4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile
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Overview
Description
4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol It is characterized by the presence of an aminonaphthalene group linked to a butanenitrile moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile typically involves the reaction of 4-aminonaphthalene-1-ol with 4-bromobutanenitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-aminonaphthalene-1-ol is replaced by the butanenitrile group. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines derived from the nitrile group.
Substitution: Halogenated or sulfonated derivatives of the aminonaphthalene moiety.
Scientific Research Applications
4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile depends on its specific application. In biological systems, it may interact with cellular components through its amino and nitrile groups, potentially targeting enzymes or receptors. The naphthalene moiety can intercalate with DNA, leading to potential applications in cancer therapy. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Aminophenyl)oxy]butanenitrile: Similar structure but with a phenyl group instead of a naphthalene group.
4-[(4-Nitronaphthalen-1-yl)oxy]butanenitrile: Similar structure but with a nitro group instead of an amino group.
Uniqueness
4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile is unique due to the presence of both an aminonaphthalene group and a butanenitrile moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-aminonaphthalen-1-yl)oxybutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-9-3-4-10-17-14-8-7-13(16)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,10,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCSOYSBIDXZQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OCCCC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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